molecular formula C10H15N2P B1362565 1,3-Dimethyl-2-phenyl-1,3,2-diazaphospholidine CAS No. 22429-12-5

1,3-Dimethyl-2-phenyl-1,3,2-diazaphospholidine

Cat. No.: B1362565
CAS No.: 22429-12-5
M. Wt: 194.21 g/mol
InChI Key: CYKFZCQRONDMOZ-UHFFFAOYSA-N
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Description

1,3-Dimethyl-2-phenyl-1,3,2-diazaphospholidine is a valuable organophosphorus reagent recognized for its application in key synthetic transformations. Its primary and well-documented use is in a mild procedure for the deoxygenation of 1,2-diols to form olefins, providing a valuable synthetic route to alkenes . The compound also serves as a critical reactant in the preparation of furanoid glycals from appropriate diol precursors . These glycals are highly versatile intermediates in carbohydrate and nucleoside chemistry, providing access to 2'-deoxy-2'-iodonucleosides, which can be further transformed into 2,2'-anhydronucleosides—scaffolds of significant interest due to their potential anti-AIDS activity . The five-membered diazaphospholidine ring, which features a phosphorus center bonded to two nitrogen atoms, acts as the key functional group that facilitates these reactions. As an air- and heat-sensitive liquid, this reagent requires careful handling under inert conditions to maintain its efficacy . It is intended for research purposes by qualified chemists developing novel synthetic methodologies, particularly in the fields of nucleoside chemistry and complex natural product synthesis.

Properties

IUPAC Name

1,3-dimethyl-2-phenyl-1,3,2-diazaphospholidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N2P/c1-11-8-9-12(2)13(11)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYKFZCQRONDMOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(P1C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00176951
Record name 1,3-Dimethyl-2-phenyl-1,3,2-diazaphospholidine
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Molecular Weight

194.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

22429-12-5
Record name Corey-hopkins reagent
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Record name 22429-12-5
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Record name 1,3-Dimethyl-2-phenyl-1,3,2-diazaphospholidine
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Record name COREY-HOPKINS REAGENT
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Preparation Methods

Base-Induced Condensation with Phosphorus Trichloride (PCl3)

One classical approach involves the reaction of a diamine precursor with phosphorus trichloride under basic conditions to form the diazaphospholidine ring. However, attempts to prepare certain 2-substituted diazaphospholidines directly via base-induced condensation with PCl3 and triethylamine as an acid scavenger sometimes fail, resulting instead in stable salts rather than the desired heterocycle. For example, synthesis attempts of 2-chloro-1,3,2-diazaphospholidine derivatives via this method were unsuccessful until a modified protocol was applied.

Metalation Followed by Phosphorus Trichloride Addition

A more successful method involves the initial deprotonation (metalation) of the diamine precursor using strong bases such as butyllithium at low temperatures (-78°C), followed by the addition of phosphorus trichloride. This method allows for the formation of the P-N heterocyclic ring with the desired substituents. The product is typically isolated as an air- and moisture-sensitive powder and characterized by spectroscopic methods such as ^31P NMR.

Use of Oxalamidine Precursors

Oxalamidine derivatives have been used as precursors for the synthesis of diazaphospholidines. For example, doubly metalated oxalamidines reacted with phosphorus trichloride yield 2-chloro-1,3,2-diazaphospholidine-4,5-diimines, which are structurally related compounds. These reactions highlight the importance of precursor design and metalation in controlling the substitution pattern and ring formation.

Reaction Conditions and Parameters

Parameter Typical Condition Notes
Base for metalation n-Butyllithium (2 equiv.) Low temperature (-78°C) to avoid side reactions
Phosphorus reagent Phosphorus trichloride (PCl3) Added after metalation step
Solvent Ether or benzene Anhydrous conditions necessary
Temperature -78°C to room temperature Controlled to prevent decomposition
Work-up Quenching and isolation under inert atmosphere Product is air and moisture sensitive

Purification and Characterization

The product this compound is typically purified by careful work-up under inert gas to avoid degradation. It is a colorless to light yellow liquid with a boiling point around 95 °C at 0.7 mmHg and a refractive index of 1.57. Purity is generally above 92% by nonaqueous titration.

Characterization includes:

  • ^31P NMR chemical shift typically around 134 ppm, consistent with the phosphorus environment in the heterocycle.
  • IR and mass spectrometry confirm the presence of the diazaphospholidine ring and substituents.
  • Elemental analysis consistent with molecular formula C10H15N2P (molecular weight 194.22 g/mol).

Summary Table of Preparation Methods

Method Key Reagents & Conditions Advantages Limitations Reference
Base-induced condensation Diamine + PCl3 + triethylamine, reflux Straightforward May yield salts instead of product
Metalation + PCl3 addition Diamine + 2 equiv. n-BuLi (-78°C), then PCl3 High selectivity, successful ring closure Requires low temperature and inert atmosphere
Oxalamidine precursor route Doubly metalated oxalamidine + PCl3 Access to substituted derivatives More complex precursor synthesis

Research Findings and Notes

  • The metalation approach is currently the most reliable for synthesizing this compound with high purity.
  • The compound is sensitive to air and moisture, necessitating storage under inert gas at refrigerated temperatures (0-10°C) to maintain stability.
  • Attempts to generate related derivatives by electrophilic cleavage or alternative routes have revealed the stabilizing influence of exocyclic imino groups on the phosphorus center, affecting reactivity and synthetic accessibility.
  • The compound's unique structure with methyl and phenyl substituents on the diazaphospholidine ring imparts distinct chemical properties, useful in further synthetic applications.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-2-phenyl-1,3,2-diazaphospholidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various substituted diazaphospholidines and their oxidized derivatives. These products are often used as intermediates in further chemical synthesis .

Scientific Research Applications

Organic Synthesis

One of the primary applications of 1,3-Dimethyl-2-phenyl-1,3,2-diazaphospholidine is as a reagent in the stereospecific synthesis of olefins from 1,2-diols. This process is crucial for producing specific isomers needed in various chemical reactions and pharmaceutical applications .

Biochemical Interactions

Research indicates that this compound can interact with various biomolecules, influencing cellular processes such as signaling pathways and gene expression. Its ability to alter gene expression suggests potential applications in biological research and medicine.

Coordination Chemistry

In coordination chemistry, this compound serves as a ligand due to its ability to form stable complexes with transition metals. These complexes are valuable for catalysis and materials science .

Pharmacological Potential

Ongoing studies are exploring the pharmacological properties of this compound. Its interactions with biological systems may lead to the development of new therapeutic agents targeting specific diseases or conditions .

Case Study 1: Stereospecific Synthesis of Olefins

A study demonstrated the effectiveness of this compound in synthesizing olefins from 1,2-diols with high stereospecificity. The methodology involved optimizing reaction conditions to maximize yield and purity while minimizing byproducts .

Research focused on the compound's influence on cellular metabolism showed that it could modulate the activity of certain enzymes involved in metabolic pathways. This property highlights its potential as a tool for studying metabolic processes in cells .

Case Study 3: Coordination Complexes

Investigations into the coordination chemistry of this compound revealed that it forms stable complexes with manganese(II) ions. These complexes exhibited enhanced photoluminescence properties, indicating potential applications in photonic devices .

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-2-phenyl-1,3,2-diazaphospholidine involves its ability to act as a ligand, forming complexes with metal ions. The molecular targets and pathways involved include interactions with metal centers and the stabilization of reactive intermediates .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Features

The reactivity and applications of 1,3-dimethyl-2-phenyl-1,3,2-diazaphospholidine are influenced by its substituents. Below is a comparison with analogous diazaphospholidines:

Compound Name Substituents (Positions) Key Structural Features Molecular Weight Notable Properties
This compound Methyl (1,3), Phenyl (2) Planar ring; moderate steric hindrance 194.22 Nucleophilic P-center; air-sensitive
1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-oxide tert-Butyl (1,3), Oxide (P=O) Bulky tert-butyl groups; oxidized P-center 218.28 Enhanced stability; polar P=O bond
2-Chloro-1,3-bis(2,6-diisopropylphenyl)-1,3,2-diazaphospholidine Diisopropylphenyl (1,3), Chloro (2) Extreme steric bulk; electron-withdrawing Cl 445.02 High thermal stability; low solubility
This compound-2-oxide Methyl (1,3), Phenyl (2), Oxide (P=O) Oxidized P-center; planar ring 210.21 (est.) Strong ligand for lanthanides

Key Observations :

  • Steric Effects : Bulky substituents (e.g., tert-butyl or diisopropylphenyl) increase stability but reduce reactivity in catalytic applications .
  • Electronic Effects : Oxidation of the phosphorus atom (P=O) enhances polarity, improving ligand-metal interactions in coordination complexes .
  • Substituent Flexibility : Methyl and phenyl groups in the parent compound balance reactivity and steric demands, enabling versatile applications .
Coordination Chemistry
  • This compound-2-oxide : Forms stable luminescent complexes with Eu³⁺ and Tb³⁺, utilized in optoelectronic materials .
  • Parent Compound : Less commonly used in coordination chemistry due to its reducing P(III) center, which can participate in redox reactions .
Stability and Handling
  • Air Sensitivity : The parent compound degrades upon exposure to moisture, necessitating anhydrous handling .
  • Oxidized Derivatives : Diazaphospholidine oxides exhibit improved air stability due to the P=O bond, simplifying storage .

Industrial and Economic Considerations

  • Cost : The parent compound is expensive (€279/5g), limiting large-scale use .
  • Availability : tert-Butyl and diisopropylphenyl derivatives are niche products with restricted suppliers .

Biological Activity

1,3-Dimethyl-2-phenyl-1,3,2-diazaphospholidine (DMPhD) is an organophosphorus compound characterized by its unique diazaphospholidine ring structure, which includes two nitrogen atoms and one phosphorus atom. This compound has garnered attention for its potential biological activities and applications in organic synthesis, particularly in the stereospecific synthesis of olefins from 1,2-diols. This article reviews the biological activity of DMPhD, focusing on its biochemical interactions, cellular effects, and potential therapeutic applications.

  • Molecular Formula : C₁₀H₁₅N₂P
  • Molecular Weight : 194.22 g/mol
  • Boiling Point : 95 °C
  • Density : 1.06 g/cm³ at 20 °C
  • Flash Point : 108 °C

Target of Action

DMPhD is primarily known for its role as a reagent in organic synthesis. It participates in biochemical reactions by influencing various metabolic pathways through interactions with enzymes and proteins.

Mode of Action

The compound acts by binding to specific biomolecules, which can either inhibit or activate enzymatic activity. For instance, it has been shown to interact with manganese (II) tetrahedral complexes, enhancing their photoluminescence properties and suggesting potential applications in photonic devices.

Biochemical Pathways

DMPhD influences pathways involving olefin synthesis and cellular signaling. Its ability to alter gene expression indicates a broader role in regulating cellular metabolism and function.

Cellular Effects

Research indicates that DMPhD affects various types of cells by modulating cell signaling pathways and gene expression. Notably:

  • Gene Expression : Studies have demonstrated that DMPhD can induce changes in the expression levels of genes associated with cell proliferation and apoptosis.
  • Cellular Metabolism : The compound may influence metabolic pathways by affecting the activity of key enzymes involved in cellular respiration and energy production.

Transport and Distribution

The transport mechanisms of DMPhD within biological systems are crucial for its activity. The compound interacts with specific transporters that facilitate its uptake into cells. Once inside, it exhibits distinct subcellular localization that enhances its functional efficacy.

Case Studies and Research Findings

StudyFindings
Wang et al. (2008)Investigated the synthesis of carbocyclic nucleosides using DMPhD as a reagent, noting its mildness and effectiveness in biological evaluations .
Tandon et al. (2019)Explored the use of DMPhD as a ligand in coordination chemistry, highlighting its role in enhancing luminescent properties of metal complexes .
BenchChem AnalysisReported on the biochemical properties of DMPhD, emphasizing its interaction with enzymes and potential applications in organic synthesis.

Applications in Medicine

Ongoing research is exploring the pharmacological potential of DMPhD. Its ability to modulate biological pathways makes it a candidate for further investigation as a therapeutic agent against various diseases. Preliminary studies suggest that it may have applications in:

  • Antiviral Therapies : The compound's interaction with nucleosides suggests potential use in developing antiviral agents .
  • Cancer Treatment : By modulating gene expression related to cell cycle regulation, DMPhD could be explored for its anti-cancer properties.

Q & A

Q. What are the key steps in synthesizing 1,3-Dimethyl-2-phenyl-1,3,2-diazaphospholidine, and which spectroscopic methods confirm its structure?

The synthesis involves a multi-step protocol:

  • Ozonolysis : Reacting the substrate with excess ozone (O₃) in methanol at −78°C for 1 hour.
  • Reduction : Treating the ozonide with sodium borohydride (NaBH₄) at 0°C for 0.5 hours.
  • Thiocarbonate Formation : Reacting the product with thiophosgene and dimethylaminopyridine (DMAP) in chloroform at 0°C for 1 hour.
  • Corey–Winter Olefination : Heating the intermediate with this compound at 40°C for 15 hours to yield the final product. Structural confirmation is achieved via:
  • NMR Spectroscopy : Using Varian Gemini/Mercury 300 MHz spectrometers for ¹H/¹³C analysis.
  • IR Spectroscopy : Employing a Perkin-Elmer 1800 FTIR to identify functional groups.
  • High-Resolution Mass Spectrometry (HRMS) : Conducted on AUTOSPEC or Kratos Analytical Concept ISQ instruments .

Q. How is the compound identified and distinguished from structurally similar phosphorus-containing heterocycles?

The compound is uniquely identified by its CAS registry number (22429-12-5) and alternative IUPAC names (e.g., 1,3-dimethyl-2-phenyl-2-phosphaimidazolidine). Differentiation from analogs relies on:

  • Phosphorus-Ligand Coordination Patterns : Distinctive shifts in ³¹P NMR spectra.
  • X-ray Crystallography : Resolving the bicyclic 1,3,2-diazaphospholidine core and phenyl substituent geometry.
  • Reactivity Profiles : Its role as a mild reductant in Corey–Winter reactions, unlike bulkier tert-butyl derivatives (e.g., 1,3-di-tert-butyl-1,3,2-diazaphospholidine 2-oxide) .

Advanced Research Questions

Q. How does this compound improve the Corey–Winter olefination reaction compared to traditional reagents?

Traditional Corey–Winter protocols use trimethyl phosphite, requiring high temperatures (>100°C) and leading to side reactions in sensitive substrates. In contrast:

  • Milder Conditions : This reagent enables olefination at 25–40°C, preserving functional groups (e.g., esters, epoxides).
  • Mechanistic Advantage : Operates via a concerted elimination or carbene intermediate, avoiding harsh redox steps.
  • Stereochemical Control : Maintains configuration in diol-derived thionocarbonates, critical for synthesizing chiral alkenes .

Q. What are the optimal reaction conditions for using this compound in stereosensitive olefination of complex diols?

Key parameters include:

  • Temperature : 40°C for 15 hours balances yield and stereochemical fidelity.
  • Catalyst : DMAP accelerates thiocarbonate formation from diols and thiophosgene.
  • Substrate Purity : Chromatographic separation of diol epimers (e.g., triol 21) ensures >5:2 selectivity before olefination.
  • Workup : Sodium borohydride reduction of ozonides minimizes over-oxidation artifacts. Example: Conversion of tetrahydrocatechol 20 to chloroalkene 9 achieved 63% yield under these conditions .

Q. How can researchers address contradictions in reported reaction yields when using this reagent under varying catalytic conditions?

Discrepancies often arise from:

  • Substrate Sensitivity : Electron-rich diols may require lower temperatures (e.g., 25°C) to prevent decomposition.
  • Moisture Content : Strict anhydrous conditions are critical, as moisture hydrolyzes the thiocarbonate intermediate.
  • Catalyst Loading : Excess DMAP (>10 mol%) can lead to chlorination of hydroxyl groups (observed in product 22), reducing yield. Mitigation strategies include rigorous drying of solvents and optimizing catalyst-to-substrate ratios .

Q. What advanced applications exist beyond organic synthesis, such as in coordination chemistry or material science?

The compound serves as:

  • Ligand in Photoluminescent Complexes : Forms tetrahedral Mn(II) halide complexes ([MnX₂L₂], X = Cl, Br, I) with tunable emission properties. These complexes exhibit ligand-centered transitions and potential in optoelectronic devices.
  • Redox-Active Mediator : Participates in TiO₂-based photocatalytic systems for CO₂ reduction, though derivatives like 1,3-dimethyl-2-phenyl-1,3-dihydrobenzimidazole are more common in this role.
  • Chiral Framework Component : Its bicyclic structure stabilizes metal centers in asymmetric catalysis, though industrial adoption is limited by synthesis cost .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Dimethyl-2-phenyl-1,3,2-diazaphospholidine
Reactant of Route 2
1,3-Dimethyl-2-phenyl-1,3,2-diazaphospholidine

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